molecular formula C16H15N3O4 B11972632 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 303082-95-3

4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Cat. No.: B11972632
CAS No.: 303082-95-3
M. Wt: 313.31 g/mol
InChI Key: HXMXIABVKYNVPJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a suitable isocyanate to introduce the aminocarbonyl group. The final step involves the esterification of the resulting compound with benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

303082-95-3

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C16H15N3O4/c1-22-14-9-11(10-18-19-16(17)21)7-8-13(14)23-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,21)/b18-10+

InChI Key

HXMXIABVKYNVPJ-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.